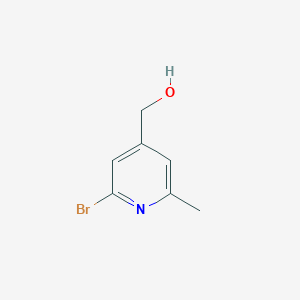

(2-Bromo-6-methylpyridin-4-yl)methanol

Description

Properties

IUPAC Name |

(2-bromo-6-methylpyridin-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c1-5-2-6(4-10)3-7(8)9-5/h2-3,10H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDYCNXLYRGFBFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)Br)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of (2-Bromo-6-methylpyridin-4-yl)methanol typically involves:

- Introduction of the bromine atom at the 2-position of a methyl-substituted pyridine.

- Functionalization at the 4-position to install the hydroxymethyl group.

- Control of reaction conditions to optimize yield and purity.

Preparation of 2-Bromo-6-methylpyridine as a Precursor

A critical precursor step is the synthesis of 2-bromo-6-methylpyridine, which is then converted to the target compound.

Method Summary:

- Starting from 2-amino-6-methylpyridine, bromination is performed using bromine in the presence of hydrogen bromide at low temperatures (-10 to -5 °C).

- Subsequent diazotization with sodium nitrite in water at similar low temperatures.

- Final treatment with sodium hydroxide to complete the substitution.

- Extraction with diethyl ether and purification yields 2-bromo-6-methylpyridine with approximately 95% yield.

| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 2-Amino-6-methylpyridine + HBr + Br2 | -10 to -5 | 1.5 hours | - | Bromination |

| 2 | NaNO2 in water | -10 to -5 | 1.5 hours | - | Diazotization |

| 3 | NaOH in water | -10 | - | - | Hydrolysis |

| 4 | Extraction with diethyl ether | Room temp | - | 95 | Purification |

This method is well-established and provides a high yield of the brominated pyridine intermediate.

Conversion to this compound

The installation of the hydroxymethyl group at the 4-position on 2-bromo-6-methylpyridine is achieved through selective functionalization strategies, often involving nucleophilic substitution or reduction steps.

- Nucleophilic Substitution with Bromohydrins : In related pyridinylimidazole syntheses, nucleophilic substitution of brominated pyridines with 2-bromoethanol under basic conditions (e.g., potassium tert-butoxide) introduces hydroxymethyl groups effectively.

- Reduction of Aldehyde or Ketone Intermediates : Some synthetic routes involve oxidation of methyl groups to aldehydes or ketones, followed by reduction to alcohols. For example, 6-methylpicoline derivatives are converted to ethanone intermediates, then further processed to hydroxymethyl derivatives.

Optimized Reaction Conditions:

| Reaction Step | Reagents & Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Nucleophilic substitution | 2-Bromoethanol, t-BuOK, methanol | Reflux (~70-80°C) | 1.5 hours | Moderate | Hydroxymethyl group introduction |

| Reduction of oxime intermediate | Pd/C catalyst, H2, methanolic HCl | Room temp | Several hours | High | Converts oxime to amine/alcohol |

These methods are part of multi-step syntheses that ultimately yield the target hydroxymethyl pyridine derivatives with improved overall yields compared to older methods.

Alternative Bromination and Functionalization Methods

Other methods focus on bromination of methyl-substituted phenols or pyridines followed by functional group transformations:

- Bromination of 4-fluoro-2-methylphenol or 2-methyl-4-fluorophenol using bromine and hydrogen peroxide in organic solvent/water mixtures at low temperature (-10 to 5 °C) results in high yields (~94-95%) of brominated phenol derivatives, which can be further converted to pyridinylmethanol analogs.

- These procedures emphasize careful temperature control and use of organic solvents such as dichloromethane or chloroform to optimize selectivity and yield.

Summary Table of Key Preparation Methods

Research Findings and Optimization Insights

- The bromination step is highly sensitive to temperature; maintaining -10 to -5 °C prevents side reactions and ensures high selectivity for the 2-position bromination on the pyridine ring.

- Use of hydrogen peroxide as a co-oxidant improves bromination efficiency and product purity.

- Nucleophilic substitution with bromoalcohols under basic conditions is an effective strategy for hydroxymethyl group installation, with yields improved by optimized base and solvent choice.

- Avoidance of hazardous oxidants like tungsten-based catalysts and organic peroxides enhances safety and scalability of the process.

- One-pot procedures combining intermediate steps reduce purification demands and improve overall yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-6-methylpyridin-4-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The bromine atom can be reduced to form the corresponding pyridinemethanol derivative.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Nucleophiles such as amines, thiols, and alkoxides are used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: 2-bromo-6-methylpyridine-4-carboxylic acid.

Reduction: 4-Pyridinemethanol, 2-methyl-.

Substitution: 4-Pyridinemethanol derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

Overview

The compound (2-Bromo-6-methylpyridin-4-yl)methanol, with the molecular formula CHBrNO, is a pyridine derivative notable for its unique chemical structure. Its applications span various fields, including organic synthesis, medicinal chemistry, and biochemical research. This article delves into its scientific research applications, synthesizing findings from diverse sources.

Synthetic Routes

| Method | Reagents | Conditions | Yield |

|---|---|---|---|

| Bromination | Bromine, acetic acid | Controlled conditions | Variable |

| Reductive route | Sodium borohydride, lithium chloride | Reflux in THF | Up to 90% |

Organic Synthesis

This compound serves as a crucial building block in organic synthesis. It is used for the preparation of more complex molecules, particularly in pharmaceuticals and agrochemicals. The bromine atom allows for various substitution reactions, making it versatile for creating novel compounds .

Medicinal Chemistry

The compound is being investigated for its potential therapeutic properties. It acts as an intermediate in synthesizing drugs targeting neurological disorders. Studies have shown its effectiveness in cross-coupling reactions that yield compounds with promising biological activities .

Biochemical Research

In biochemical assays, this compound is utilized to study enzyme mechanisms and interactions with biological targets. Its ability to act as both a nucleophile and electrophile enhances its utility in exploring molecular interactions.

Industrial Applications

The compound is employed in industrial chemical processes as a reagent and in the production of catalysts. Its unique reactivity profiles make it suitable for various applications in chemical manufacturing .

Case Study 1: Synthesis of mGlu5 Antagonists

Research demonstrated that this compound could be effectively utilized in synthesizing mGlu5 antagonists through Sonogashira cross-coupling reactions. The resulting compounds exhibited significant biological activity, validating the compound's role as a key intermediate in drug development .

Case Study 2: Development of Pyridine Derivatives

A study highlighted the use of this compound in palladium-catalyzed Suzuki cross-coupling reactions, leading to novel pyridine derivatives with potential anti-thrombolytic properties. The research underscored the compound's versatility and importance in creating biologically active molecules .

Mechanism of Action

The mechanism of action of (2-Bromo-6-methylpyridin-4-yl)methanol involves its interaction with specific molecular targets. The bromine atom and hydroxymethyl group play crucial roles in its reactivity. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to the formation of stable complexes. These interactions are essential in its applications in drug development and biochemical research .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Impact of Substituent Position

- Bromine Position: In this compound, the 2-bromo substituent is less sterically hindered compared to 4-bromo isomers (e.g., 448906-60-3), facilitating nucleophilic aromatic substitution at the 2-position. However, 4-bromo derivatives may exhibit higher reactivity in Suzuki couplings due to reduced steric interference from adjacent groups .

- Methyl vs. Methoxy: The methyl group in the target compound provides moderate steric hindrance, whereas methoxy-substituted analogues (e.g., 6-Bromo-5-methoxypyridin-2-yl)methanol) exhibit stronger electron-donating effects, stabilizing intermediates in palladium-catalyzed reactions .

Reactivity and Functional Group Comparisons

- Hydroxymethyl Group: The hydroxymethyl group in this compound can be oxidized to a carboxylic acid or converted to esters, unlike nitrile- or imine-containing analogues (e.g., 1173897-86-3 or the compound in ), which prioritize cycloaddition or coordination chemistry.

- Bromine Reactivity : Bromine in the 2-position undergoes cross-coupling at lower temperatures (e.g., 80–100°C) compared to chloro-substituted derivatives, which require harsher conditions (e.g., 120–150°C) .

Physical Properties

- Melting Points : Brominated pyridines with hydroxymethyl groups typically exhibit melting points between 100–150°C, influenced by hydrogen bonding (e.g., 136°C for a related oxazolo-pyridine derivative ).

- Solubility: Hydroxymethyl groups improve solubility in polar solvents (e.g., methanol, DMSO) compared to nonpolar nitrile or methyl derivatives .

Biological Activity

(2-Bromo-6-methylpyridin-4-yl)methanol is a pyridine derivative that has garnered attention for its potential biological activities. This compound's structural characteristics suggest various pharmacological applications, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties, supported by case studies and research findings.

Chemical Structure

The molecular structure of this compound can be represented as follows:

This structure includes a bromine atom at the 2-position and a hydroxymethyl group at the 4-position of the pyridine ring, which may influence its biological activity through electronic and steric effects.

Antibacterial Activity

Recent studies have indicated that compounds related to pyridine derivatives exhibit significant antibacterial properties. For instance, this compound has been evaluated against various bacterial strains. The minimum inhibitory concentration (MIC) values are crucial for determining efficacy.

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.025 |

| Escherichia coli | 0.0195 |

| Bacillus mycoides | 0.0048 |

| Candida albicans | 0.039 |

These results indicate that this compound demonstrates strong antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus mycoides .

Antifungal Activity

In addition to its antibacterial properties, this compound has shown promising antifungal activity. Studies have reported significant inhibition against various fungal strains:

| Fungal Strain | MIC (mg/mL) |

|---|---|

| Candida albicans | 0.039 |

| Fusarium oxysporum | 0.078 |

The compound's effectiveness against Candida albicans suggests potential applications in treating fungal infections .

Anticancer Activity

The anticancer potential of this compound is also noteworthy. Research indicates that this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: In Vitro Analysis

A study conducted on human cancer cell lines demonstrated that this compound effectively reduced cell viability in a dose-dependent manner:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF7 (breast cancer) | 20 |

These findings suggest that this compound may serve as a lead compound in cancer therapy development .

The biological activity of this compound is attributed to several mechanisms:

- Disruption of Cell Membrane Integrity : The compound may interact with bacterial membranes, leading to increased permeability and cell lysis.

- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in metabolic pathways essential for bacterial survival.

- Induction of Apoptosis in Cancer Cells : The compound appears to activate apoptotic pathways leading to programmed cell death in cancerous cells.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2-Bromo-6-methylpyridin-4-yl)methanol, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves halogenation of a pyridine precursor (e.g., 6-methylpyridin-4-ylmethanol) using brominating agents like NBS or Br₂ under controlled conditions. The methanol group may be introduced via reduction of a carbonyl intermediate (e.g., using NaBH₄). Key factors include temperature (0–25°C for bromination), solvent polarity (dichloromethane or methanol), and stoichiometric ratios .

- Data Example :

| Step | Reagent/Condition | Yield Range |

|---|---|---|

| Bromination | NBS, DCM, 0°C | 60–75% |

| Reduction | NaBH₄, MeOH | 80–90% |

Q. How can the purity and structural integrity of this compound be validated?

- Methodology : Use HPLC (C18 column, methanol/water mobile phase) for purity assessment (>97%). Confirm structure via FTIR (O-H stretch ~3200 cm⁻¹), ¹H NMR (pyridyl protons at δ 7.2–8.5 ppm), and mass spectrometry (MW 216.06 g/mol) .

Q. What are the stability considerations for storing this compound?

- Methodology : Store under inert atmosphere (N₂/Ar) at –20°C in amber vials to prevent degradation via hydrolysis or photolysis. Monitor stability via periodic HPLC analysis .

Advanced Research Questions

Q. How does the bromine substituent affect the reactivity of this compound in cross-coupling reactions?

- Methodology : Bromine at the 2-position enhances electrophilicity for Suzuki-Miyaura couplings. Compare with chloro/fluoro analogs using Pd(PPh₃)₄ catalyst and aryl boronic acids. Track reaction progress via TLC (hexane/EtOAc) and quantify yields .

- Data Example :

| Coupling Partner | Catalyst | Yield |

|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | 85% |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | 72% |

Q. How can contradictory data on the compound’s solubility in polar solvents be resolved?

- Methodology : Replicate experiments using standardized solvent systems (e.g., DMSO, methanol, water). Use Karl Fischer titration to rule out moisture interference. Statistical analysis (ANOVA) identifies outliers .

Q. What computational methods predict the compound’s binding affinity in drug discovery contexts?

- Methodology : Perform molecular docking (AutoDock Vina) against target proteins (e.g., kinase enzymes). Compare with analogs using free energy perturbation (FEP) simulations. Validate with SPR or ITC assays .

Q. How does positional isomerism (e.g., 2-bromo vs. 4-bromo) alter physicochemical properties?

- Methodology : Synthesize isomers and compare logP (shake-flask method), pKa (potentiometric titration), and melting points. Structural analysis via X-ray crystallography reveals steric/electronic differences .

- Data Example :

| Isomer | logP | mp (°C) |

|---|---|---|

| 2-Bromo-6-methyl | 1.8 | 78–82 |

| 4-Bromo-2-methyl | 2.1 | 85–89 |

Methodological Notes

- Key References : PubChem (structural data), peer-reviewed syntheses , and comparative reactivity studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.